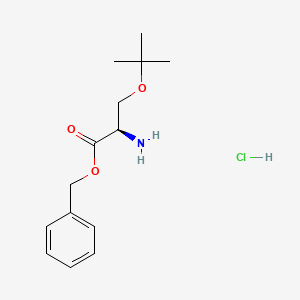

(R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride

Descripción

Propiedades

IUPAC Name |

benzyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3.ClH/c1-14(2,3)18-10-12(15)13(16)17-9-11-7-5-4-6-8-11;/h4-8,12H,9-10,15H2,1-3H3;1H/t12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOYYQVAARUYRFU-UTONKHPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)OCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@H](C(=O)OCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-amino-3-hydroxypropanoic acid and benzyl bromide.

Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions.

Esterification: The protected amino acid is then esterified with benzyl bromide in the presence of a base such as sodium hydroxide.

Deprotection: The Boc group is removed under acidic conditions to yield the final product, ®-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are used to produce the intermediate compounds.

Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum yield and purity.

Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.

Análisis De Reacciones Químicas

Types of Reactions

®-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or thiolates are employed in substitution reactions.

Major Products Formed

Oxidation Products: Ketones or aldehydes.

Reduction Products: Alcohols.

Substitution Products: Various substituted benzyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride is primarily studied for its potential therapeutic applications. Its structure suggests that it may function as a precursor or intermediate in the synthesis of bioactive compounds.

- Potential Uses :

- Development of novel pharmaceuticals targeting neurological disorders.

- Synthesis of amino acid derivatives that can act as enzyme inhibitors.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It can be utilized in:

- Chiral Synthesis : The presence of a chiral center allows for the production of enantiomerically pure compounds, which are crucial in drug development.

- Coupling Reactions : It can participate in various coupling reactions to form larger organic structures.

Material Science

The compound's unique properties also lend themselves to applications in material science:

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.

- Coatings and Adhesives : Its chemical structure can improve adhesion and durability in coatings used for industrial applications.

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

-

Synthesis of Enantiomerically Pure Compounds

- A study demonstrated its use in synthesizing chiral amino acids, which are essential for developing new pharmaceuticals targeting specific receptors in the body.

-

Polymer Modification

- Research indicated that incorporating this compound into a polymer matrix improved the thermal stability and mechanical strength of the resulting material, making it suitable for high-performance applications.

-

Biological Activity Assessment

- Preliminary biological evaluations suggested that derivatives synthesized from this compound exhibit promising activity against certain cancer cell lines, indicating potential for further drug development.

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Precursor for pharmaceuticals | Potential therapeutic effects |

| Organic Synthesis | Building block for complex molecules | Enantiomerically pure compounds |

| Material Science | Polymer enhancement, coatings | Improved properties and durability |

Mecanismo De Acción

The mechanism of action of ®-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in biochemical pathways. Its chiral nature allows it to interact selectively with biological molecules, influencing various physiological processes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table compares (R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride with compounds sharing structural or functional similarities, based on molecular descriptors, substituents, and applications. Data are compiled from synthetic and commercial sources (see References).

| Compound Name | CAS No. | Molecular Formula | Substituents | Key Differences | Similarity Score |

|---|---|---|---|---|---|

| This compound (Target Compound) | 1279028-21-5 | C₁₇H₂₀ClNO₃ | tert-Butoxy, Benzyl ester | Reference compound for comparison. | 1.00 |

| (S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate | 17841-69-9 | C₁₂H₁₇NO₃ | 4-Hydroxyphenyl, Isopropyl ester | Enantiomeric configuration (S vs. R); lacks tert-butoxy group. | 0.77 |

| (S)-Benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride | 1194550-59-8 | C₁₇H₁₉ClNO₄S | 3-(Methylsulfonyl)phenyl, Benzyl ester | Sulfonyl group introduces polarity; affects solubility and reactivity. | 0.92 |

| (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid | 1046758-68-2 | C₁₅H₂₀O₄ | tert-Butoxy, Benzyl, Oxo-group | Carboxylic acid instead of ester; altered reactivity in coupling reactions. | 0.74 |

| (R)-Benzyl 2-amino-3-(benzyloxy)propanoate hydrochloride | 1279028-21-5 | C₁₇H₂₀ClNO₃ | Benzyloxy, Benzyl ester | Benzyloxy substituent is less sterically hindered than tert-butoxy. | 0.80 |

Notes on Comparison:

- Steric and Electronic Effects : The tert-butoxy group in the target compound provides superior steric shielding compared to benzyloxy or hydroxyphenyl groups, reducing unintended side reactions (e.g., racemization) .

- Solubility : Compounds with sulfonyl groups (e.g., CAS 1194550-59-8) exhibit higher polarity, enhancing aqueous solubility but complicating purification .

- Enantiomeric Specificity: The (S)-isomer of isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate (CAS 17841-69-9) shows distinct biological activity in receptor-binding assays due to chiral inversion .

Actividad Biológica

(R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride, also known by its CAS number 1998701-25-9, is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the compound's chemical properties, biological effects, and relevant case studies that illustrate its therapeutic potential.

The molecular formula of this compound is C14H22ClNO3, with a molecular weight of 294.79 g/mol. The compound features a tert-butoxy group, which contributes to its solubility and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C14H22ClNO3 |

| Molecular Weight | 294.79 g/mol |

| Solubility | Soluble in organic solvents |

| Log P (octanol-water) | 1.41 |

Research indicates that this compound may interact with various biological targets, including receptors involved in neurotransmission and cellular signaling pathways. Its structural features suggest that it may act as an agonist or antagonist depending on the target receptor.

Antimicrobial Activity

A study highlighted the antimicrobial properties of compounds related to this compound. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 6 to 12.5 µg/mL for various bacterial strains, indicating its potential as an antimicrobial agent .

Cytotoxicity Studies

In vitro cytotoxicity assays have demonstrated that this compound can induce cell death in cancer cell lines without significantly affecting normal cells. For instance, a concentration-dependent decrease in cell viability was observed in ovarian cancer cell lines treated with related compounds, suggesting that this compound may possess selective cytotoxic effects .

Case Studies

-

Ovarian Cancer Treatment

- Objective : To evaluate the efficacy of this compound in reducing tumor growth in ovarian cancer models.

- Findings : The compound demonstrated significant reduction in tumor size when administered at concentrations of 10 µM over a treatment period of 24 hours. Western blot analysis confirmed decreased levels of specific tumor markers .

-

Antimicrobial Efficacy

- Objective : To assess the antimicrobial activity against common pathogens.

- Method : Agar diffusion methods were employed to measure the zone of inhibition.

- Results : Compounds derived from similar structures showed inhibition zones ranging from 9 to 20 mm against various bacterial strains, comparable to standard antibiotics .

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent in treating infections and certain cancers. Its favorable solubility and moderate lipophilicity enhance its bioavailability, making it a candidate for further development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves three key steps: (1) tert-butoxy protection of a serine derivative, (2) benzyl ester formation via carbodiimide-mediated coupling, and (3) hydrochloride salt precipitation. For enantiomeric purity, chiral auxiliaries or enzymatic resolution can be employed. For example, (R)-Methyl 2-amino-3-(tert-butoxy)propanoate hydrochloride (a methyl ester analog) is synthesized using tert-butoxy-protected serine derivatives, followed by esterification . Chiral HPLC or circular dichroism (CD) spectroscopy should validate enantiomeric excess (>98%) .

Q. Which spectroscopic methods are most effective for characterizing the tert-butoxy and benzyl ester groups in this compound?

- Methodological Answer :

- 1H NMR : The tert-butoxy group shows a singlet at δ ~1.2 ppm (9H), while the benzyl ester aromatic protons appear as multiplets at δ 7.2–7.4 ppm.

- 13C NMR : The tert-butyl carbon resonates at ~28 ppm (C-(CH3)3), and the benzyl ester carbonyl at ~170 ppm.

- IR : Strong C=O stretching (~1740 cm⁻¹) for the ester and O-H/N-H stretches (~2500–3300 cm⁻¹) for the hydrochloride salt .

Q. How to purify this compound to remove common byproducts like diastereomers or unreacted starting materials?

- Methodological Answer : Use a combination of recrystallization (ethanol/water mixtures) and flash chromatography (silica gel, eluent: dichloromethane/methanol 9:1). For diastereomers, chiral stationary phase HPLC with hexane/isopropanol gradients can resolve enantiomers. Monitor purity via melting point analysis (expected range: 166–170°C for related hydrochloride salts) .

Advanced Research Questions

Q. How to resolve discrepancies between theoretical and observed [α]D values in stereochemical analysis?

- Methodological Answer : Discrepancies may arise from solvent polarity, concentration, or residual impurities. Calibrate polarimetry using a standard (e.g., (S)-Methyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride ). Confirm absolute configuration via X-ray crystallography using SHELX programs for structure refinement . If crystallography is impractical, compare experimental CD spectra with DFT-simulated spectra .

Q. What strategies mitigate racemization during the benzylation step under basic conditions?

- Methodological Answer : Racemization occurs via base-induced deprotonation of the α-amino group. Mitigation strategies include:

- Using mild bases (e.g., DIPEA) at low temperatures (0–5°C).

- Employing coupling reagents like HATU instead of EDCl to reduce reaction time.

- Monitoring racemization via 1H NMR by observing diastereotopic proton splitting .

Q. How does the tert-butoxy group influence the compound’s reactivity in subsequent peptide coupling reactions?

- Methodological Answer : The tert-butoxy group acts as a steric shield, reducing nucleophilic attack on the adjacent amino group. This enhances stability during coupling but may slow reaction rates. For example, tert-butyl-protected intermediates in peptide synthesis require stronger acidic conditions (e.g., TFA) for deprotection . Kinetic studies using LC-MS can quantify coupling efficiency with/without the tert-butoxy group .

Data Contradiction Analysis

Q. How to address conflicting NMR and X-ray data regarding the compound’s conformation?

- Methodological Answer : NMR captures dynamic solution-state conformations, while X-ray crystallography provides static solid-state structures. For (R)-Benzyl derivatives, compare NOE correlations (NMR) with crystallographic torsion angles. For example, tert-butoxy-propanoate analogs show gauche conformations in solution but antiperiplanar arrangements in crystals . Use molecular dynamics simulations to reconcile differences.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.